Bufexamac

Descripción

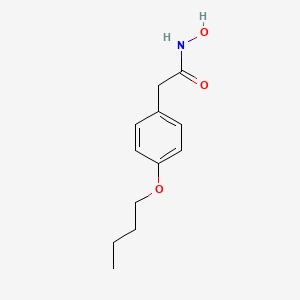

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-butoxyphenyl)-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-8-16-11-6-4-10(5-7-11)9-12(14)13-15/h4-7,15H,2-3,8-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJWRABVEGLYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045368 | |

| Record name | Bufexamac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4), Immiscible | |

| Record name | SID855633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Bufexamac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2438-72-4 | |

| Record name | Bufexamac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufexamac [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufexamac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bufexamac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bufexamac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bufexamac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFEXAMAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3C38J78L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bufexamac: A Multifaceted Anti-Inflammatory Agent Beyond Cyclooxygenase Inhibition

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Bufexamac, a hydroxamic acid derivative previously utilized as a topical anti-inflammatory agent, has historically been categorized as a non-steroidal anti-inflammatory drug (NSAID) with its mechanism of action primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] However, a growing body of evidence reveals a more complex pharmacological profile, indicating that this compound exerts its anti-inflammatory effects through several distinct mechanisms independent of COX inhibition. This technical guide provides an in-depth exploration of these non-COX-mediated pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades involved. This information is intended to inform and guide researchers and professionals in the fields of drug discovery and development.

Core Non-COX Mechanisms of Action

This compound's therapeutic potential extends beyond its effects on prostaglandin synthesis. Key alternative mechanisms that have been identified include the inhibition of class IIB histone deacetylases (HDACs), suppression of leukotriene A4 hydrolase (LTA4H), modulation of cytokine production, and direct antioxidant activity.[2][3][4][5]

Inhibition of Class IIB Histone Deacetylases (HDACs)

A pivotal discovery in understanding this compound's mechanism of action is its identification as a specific inhibitor of class IIB HDACs, namely HDAC6 and HDAC10.[2][4] This inhibition is significant as these enzymes play crucial roles in regulating protein acetylation, which in turn governs a multitude of cellular processes, including inflammation.

The inhibitory potency of this compound against HDAC6 and HDAC10 has been quantified through various assays, with the key data summarized in the table below.

| Target | Parameter | Value (µM) | Assay Type | Reference |

| HDAC6 | Kd | 0.53 | Chemoproteomics Binding Assay | [3][4] |

| HDAC10 | Kd | 0.22 | Chemoproteomics Binding Assay | [3][4] |

| IFN-α Secretion | EC50 | 8.9 ± 4.9 | Cellular Assay | [5] |

| Tubulin Acetylation | EC50 | 2.9 | Cellular Assay | [5] |

The inhibition of HDAC6 by this compound leads to the hyperacetylation of its primary substrate, α-tubulin. This post-translational modification is associated with alterations in microtubule dynamics and intracellular transport, processes that are integral to inflammatory cell function.

Caption: this compound inhibits HDAC6 and HDAC10, leading to tubulin hyperacetylation.

This method is employed to determine the binding affinity of a compound to its protein targets within a complex cellular extract.

-

Preparation of Affinity Matrix: A non-selective HDAC inhibitor, such as SAHA, is immobilized on a solid support (e.g., Sepharose beads) to create an affinity matrix.

-

Cell Lysate Preparation: Cells (e.g., K562) are lysed to produce a whole-cell extract containing native protein complexes.

-

Competitive Binding: The cell lysate is pre-incubated with varying concentrations of the test compound (this compound). This allows the free compound to compete with the immobilized probe for binding to HDACs and their associated complexes.

-

Affinity Capture: The pre-incubated lysate is then applied to the affinity matrix. Proteins that are not bound by the test compound will be captured by the immobilized probe.

-

Elution and Digestion: The captured proteins are eluted, denatured, and digested into peptides, typically using trypsin.

-

Quantitative Mass Spectrometry: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins. The reduction in the amount of a specific HDAC captured in the presence of this compound is indicative of binding, and the concentration-dependent effect is used to calculate the dissociation constant (Kd).

Caption: Workflow for chemoproteomics-based profiling of HDAC inhibitors.

Inhibition of Leukotriene A4 Hydrolase (LTA4H)

This compound has been identified as a dual inhibitor of LTA4H, an enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[3] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating neutrophil chemotaxis and activation.

The inhibitory effect of this compound on LTA4H has been characterized, and the relevant data are presented below.

| Target | Parameter | Value (µM) | Assay Type | Reference |

| LTA4H | IC50 (LTB4 Biosynthesis) | 12.91 ± 4.02 | Cellular Assay | [3] |

| LTA4H (epoxide hydrolase) | IC50 | 11.59 | Enzyme Assay | |

| LTA4H (aminopeptidase) | IC50 | 15.86 | Enzyme Assay |

This compound's inhibition of LTA4H disrupts the conversion of LTA4 to LTB4, a key step in the inflammatory cascade.

Caption: this compound inhibits LTA4H, blocking the synthesis of pro-inflammatory LTB4.

This assay measures the ability of a compound to inhibit the conversion of LTA4 to LTB4 by recombinant LTA4H.

-

Enzyme and Substrate Preparation: Recombinant human LTA4H is prepared and its concentration determined. The substrate, LTA4, is freshly prepared from LTA4 methyl ester.

-

Incubation: The enzyme is pre-incubated with the test compound (this compound) in a suitable reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4) for a defined period at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of LTA4 to the enzyme-inhibitor mixture.

-

Reaction Termination: After a specified time, the reaction is quenched, for example, by the addition of methanol.

-

Product Quantification: The amount of LTB4 produced is quantified by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA). The inhibitory activity is determined by comparing the amount of LTB4 produced in the presence of the inhibitor to that in a control reaction without the inhibitor.

Modulation of Cytokine Production

This compound has been shown to modulate the production of certain cytokines, key signaling molecules in the immune system. Notably, it inhibits the secretion of interferon-alpha (IFN-α) from peripheral blood mononuclear cells (PBMCs).[2][5] It has also been reported to reduce the secretion of IFN-γ by γδ T cells.[6]

| Cytokine | Effect | Cell Type | EC50 (µM) | Reference |

| IFN-α | Inhibition of Secretion | PBMCs | 8.9 ± 4.9 | [5] |

| IFN-γ | Reduction of Secretion | γδ T cells | Not specified | [6] |

This assay quantifies the amount of IFN-α secreted by cells in response to a stimulus.

-

Cell Culture and Stimulation: PBMCs are isolated and cultured. The cells are then stimulated with an appropriate agent (e.g., a Toll-like receptor agonist) to induce IFN-α production, in the presence or absence of varying concentrations of this compound.

-

Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of IFN-α in the supernatant is determined using a sandwich ELISA. Briefly, a microplate is coated with a capture antibody specific for IFN-α. The supernatant samples and standards are added to the wells. A detection antibody, also specific for IFN-α and conjugated to an enzyme (e.g., horseradish peroxidase), is then added. Finally, a substrate for the enzyme is added, and the resulting colorimetric or fluorometric signal is measured. The concentration of IFN-α in the samples is calculated from a standard curve.

Antioxidant Properties

This compound exhibits direct antioxidant effects by scavenging free radicals and reducing lipid peroxidation.[5] This mechanism is particularly relevant in inflammatory conditions where oxidative stress is a significant contributor to tissue damage.

| Assay | Effect of this compound | Model System | Reference |

| Thiobarbituric Acid Assay | Reduction of UV-induced lipid peroxidation | Linolenic acid | [5] |

| DNA Synthesis & Cell Viability | Antioxidative effect | HaCaT keratinocytes | [5] |

| Fenton Assay | Scavenging of hydroxyl radicals | Cell-free system | [5] |

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

-

Sample Preparation: A model lipid (e.g., linolenic acid) or a cellular system (e.g., HaCaT keratinocytes) is exposed to an oxidative stressor (e.g., UV irradiation) in the presence or absence of this compound.

-

Reaction with Thiobarbituric Acid (TBA): The samples are mixed with a TBA solution and heated. MDA in the sample reacts with TBA to form a colored adduct.

-

Quantification: The absorbance of the MDA-TBA adduct is measured spectrophotometrically (typically at 532 nm). The amount of MDA is quantified by comparison to a standard curve prepared with known concentrations of MDA.

Conclusion

The pharmacological profile of this compound is considerably more complex than that of a conventional NSAID. Its ability to inhibit class IIB HDACs, LTA4H, and cytokine production, coupled with its antioxidant properties, underscores a multi-pronged approach to mitigating inflammation. While this compound has been withdrawn from the market in several regions due to concerns about contact dermatitis, a detailed understanding of its non-COX-mediated mechanisms of action may provide valuable insights for the development of novel anti-inflammatory therapeutics with improved safety and efficacy profiles. The data and methodologies presented in this whitepaper offer a comprehensive resource for researchers and drug development professionals interested in exploring these alternative anti-inflammatory pathways.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cloud-clone.com [cloud-clone.com]

- 3. researchgate.net [researchgate.net]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]

Bufexamac: A Technical Guide to its Selective Inhibition of HDAC6 and HDAC10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bufexamac as a selective inhibitor of histone deacetylase 6 (HDAC6) and HDAC10. This compound, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a potent and selective inhibitor of class IIb HDACs.[1][2] This document collates quantitative data on its inhibitory activity, details key experimental methodologies for its characterization, and visualizes the core signaling pathways affected by its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, oncology, and neurodegenerative disease.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. Their dysregulation has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1] this compound has emerged as a selective inhibitor of HDAC6 and HDAC10, which belong to the class IIb family of HDACs.[1][2] This selectivity offers the potential for more targeted therapeutic interventions with fewer off-target effects compared to pan-HDAC inhibitors.[3]

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound against a panel of HDAC isoforms have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Dissociation Constants (Kd) of this compound for HDAC6 and HDAC10

| Target | Kd (µM) |

| HDAC6 | 0.53[4] |

| HDAC10 | 0.22[4] |

Table 2: Half-maximal Inhibitory Concentration (IC50) and Half-maximal Effective Concentration (EC50) of this compound

| Target/Effect | Assay Type | Cell Line | IC50/EC50 (µM) |

| HDAC6 | Chemoproteomics | K562 | ~10.7 (apparent Kd) |

| HDAC10 | Chemoproteomics | K562 | ~12.3 (apparent Kd) |

| HDAC8 | Chemoproteomics | K562 | ~235 (apparent Kd) |

| HDAC3 | Chemoproteomics | K562 | ~341 (apparent Kd) |

| α-tubulin hyperacetylation | Western Blot | HeLa | 2.9 (EC50)[2] |

| IFN-α secretion inhibition | ELISA | PBMCs | 8.9 ± 4.9 (EC50)[2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound as an HDAC6 and HDAC10 inhibitor.

Chemoproteomics-Based Competitive Binding Assay

This method is used to determine the selectivity and apparent dissociation constants of this compound against a panel of HDACs in a cellular context.

Principle: A broad-spectrum HDAC inhibitor is immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix. This matrix is then used to capture HDAC complexes from a cell lysate. The ability of this compound in solution to compete with the immobilized inhibitor for binding to the HDACs is quantified using mass spectrometry.

Protocol:

-

Preparation of Affinity Matrix: A non-selective HDAC inhibitor (e.g., a SAHA analog) is chemically coupled to sepharose beads.

-

Cell Lysate Preparation: K562 cells are cultured and harvested. The cells are lysed to release cellular proteins, including HDAC complexes.

-

Competitive Binding: The cell lysate is incubated with varying concentrations of this compound.

-

Affinity Capture: The lysate-bufexamac mixture is then added to the affinity matrix. HDACs that are not bound to this compound will bind to the immobilized inhibitor.

-

Washing: The matrix is washed to remove non-specifically bound proteins.

-

Elution and Digestion: The captured proteins are eluted and digested into peptides using trypsin.

-

Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured HDAC isoforms.

-

Data Analysis: The amount of each HDAC isoform captured at different this compound concentrations is used to generate a dose-response curve and calculate the apparent Kd.

Western Blot for α-Tubulin Acetylation

This cell-based assay is used to confirm the intracellular activity of this compound by measuring the acetylation of α-tubulin, a known substrate of HDAC6.

Principle: this compound treatment of cells should lead to an increase in the acetylation of α-tubulin due to the inhibition of HDAC6. This increase can be detected by Western blotting using an antibody specific for acetylated α-tubulin.

Protocol:

-

Cell Culture and Treatment: HeLa cells are cultured to a suitable confluency and then treated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 4 hours).

-

Cell Lysis: The cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for acetylated α-tubulin.

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A loading control, such as total α-tubulin or GAPDH, should also be probed on the same membrane to ensure equal protein loading.

-

-

Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry.

-

Data Analysis: The ratio of acetylated α-tubulin to the loading control is calculated for each treatment condition to determine the dose-dependent effect of this compound.[5]

Interferon-α (IFN-α) Secretion Assay

This assay measures the functional consequence of this compound's inhibitory activity on immune cells.

Principle: The secretion of IFN-α by peripheral blood mononuclear cells (PBMCs) is a process that can be modulated by HDAC activity. The effect of this compound on this process can be quantified using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

-

Isolation of PBMCs: PBMCs are isolated from whole blood using density gradient centrifugation.

-

Cell Culture and Treatment: The isolated PBMCs are cultured and treated with varying concentrations of this compound.

-

Stimulation: The cells are stimulated to produce IFN-α (e.g., with a Toll-like receptor agonist).

-

Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

-

ELISA:

-

An ELISA plate is coated with a capture antibody specific for human IFN-α.

-

The collected supernatants and a series of IFN-α standards are added to the wells.

-

A detection antibody, also specific for IFN-α but recognizing a different epitope, is added. This antibody is typically biotinylated.

-

A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

-

Data Analysis: A standard curve is generated from the absorbance values of the IFN-α standards. The concentration of IFN-α in the cell culture supernatants is then determined from the standard curve.[6]

Signaling Pathways and Experimental Workflows

The selective inhibition of HDAC6 and HDAC10 by this compound impacts several key cellular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Caption: HDAC6 Signaling Pathway and the Effect of this compound.

Caption: HDAC10 Signaling Pathway and the Effect of this compound.

Caption: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a valuable tool for studying the biological roles of HDAC6 and HDAC10. Its selectivity for these class IIb HDACs makes it a more precise probe than pan-HDAC inhibitors. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design novel, even more selective inhibitors targeting these important enzymes. Future research should continue to explore the full range of cellular processes regulated by HDAC6 and HDAC10 and the therapeutic implications of their inhibition in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound, a class IIb HDAC inhibitor, on behavior and neuropathological features in an Aβ-induced rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Paclitaxel Enhances the Innate Immunity by Promoting NLRP3 Inflammasome Activation in Macrophages [frontiersin.org]

- 6. pblassaysci.com [pblassaysci.com]

An In-depth Technical Guide to the Molecular Targets of Bufexamac in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufexamac, a hydroxamic acid derivative, was historically utilized as a topical non-steroidal anti-inflammatory drug (NSAID) for dermatological conditions. Its mechanism of action was initially attributed to the inhibition of cyclooxygenase (COX) enzymes. However, recent advancements in chemoproteomics have unveiled a more complex pharmacological profile, identifying this compound as a potent inhibitor of class IIb histone deacetylases (HDACs), specifically HDAC6 and HDAC10, and the enzyme leukotriene A4 hydrolase (LTA4H). This guide provides a comprehensive overview of the molecular targets of this compound within inflammatory pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling cascades. Despite its demonstrated anti-inflammatory properties, this compound has been withdrawn from many markets due to a high incidence of allergic contact dermatitis.

Introduction

This compound (2-(4-Butoxyphenyl)-N-hydroxyacetamide) is a compound that has been used for the topical treatment of inflammatory skin disorders such as eczema and dermatitis.[1] While traditionally classified as a COX-inhibiting NSAID, its clinical efficacy was debated, and its use was associated with a significant risk of allergic contact dermatitis, leading to its withdrawal in numerous countries.[2] Contemporary research has since elucidated a dual mechanism of action that extends beyond COX inhibition, revealing specific molecular targets that position this compound as a tool for investigating novel anti-inflammatory strategies.

This technical guide delves into the core molecular interactions of this compound, focusing on its roles as an inhibitor of HDAC6, HDAC10, and LTA4H. By understanding these targets and their positions in inflammatory signaling, researchers can better appreciate the therapeutic potential and liabilities of hydroxamic acid-based inhibitors.

Quantitative Data on Molecular Targets

The inhibitory activity of this compound against its key molecular targets has been quantified through various biochemical and cellular assays. The following tables summarize the available quantitative data.

| Target Enzyme | Parameter | Value (µM) | Assay Type | Reference |

| HDAC6 | Kd | 0.53 | Chemoproteomics | [3] |

| HDAC10 | Kd | 0.22 | Chemoproteomics | [3] |

| Target Enzyme/Pathway | Parameter | Value (µM) | Assay System | Reference |

| LTA4H (epoxide hydrolase) | IC50 | 11.59 | In vitro enzyme assay | [4] |

| LTA4H (aminopeptidase) | IC50 | 15.86 | In vitro enzyme assay | [4] |

| LTB4 Biosynthesis | IC50 | 12.91 ± 4.02 | A23187-stimulated neutrophils | [3] |

| IFN-α Secretion | EC50 | 8.9 | Peripheral blood mononuclear cells | [5] |

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Ibuprofen | 12 | 80 |

| Diclofenac | 0.076 | 0.026 |

| Celecoxib | 82 | 6.8 |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways.

Histone Deacetylase (HDAC) Inhibition

This compound is a selective inhibitor of class IIb HDACs, HDAC6 and HDAC10.[4][8]

-

HDAC6 Inhibition and Tubulin Acetylation: HDAC6 is a cytoplasmic enzyme that deacetylates several non-histone proteins, with α-tubulin being a primary substrate. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin. Acetylated microtubules are more stable and are involved in intracellular transport and signaling. This increased acetylation is a key biomarker for HDAC6 inhibition.

-

HDAC10 Inhibition and Autophagy: HDAC10 is involved in regulating autophagy. Inhibition of HDAC10 by this compound can block autophagic flux, a process that can have context-dependent effects on cell survival and inflammation.

Leukotriene A4 Hydrolase (LTA4H) Inhibition

This compound inhibits LTA4H, a bifunctional enzyme that catalyzes the final step in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4).[4]

-

Inhibition of LTB4 Synthesis: By inhibiting the epoxide hydrolase activity of LTA4H, this compound prevents the conversion of LTA4 to LTB4. LTB4 is a powerful chemoattractant for neutrophils and plays a significant role in amplifying the inflammatory response.

Cyclooxygenase (COX) Inhibition

As a traditional NSAID, this compound is thought to inhibit COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the study of this compound's molecular targets.

Chemoproteomics for HDAC Inhibitor Profiling

This method is used to identify the protein targets of small molecule inhibitors from complex biological samples.[8][9]

Workflow Diagram:

Methodology:

-

Preparation of Affinity Matrix: A broad-spectrum HDAC inhibitor (e.g., a derivative of SAHA) is covalently linked to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Cells (e.g., K562 or Jurkat) are lysed in a buffer that preserves protein complexes. Protein concentration is determined using a BCA assay.

-

Competitive Binding: The cell lysate is divided into aliquots. Each aliquot is incubated with a different concentration of this compound (or a vehicle control) for a defined period (e.g., 1 hour at 4°C).

-

Protein Capture: The pre-incubated lysates are then added to the affinity matrix and incubated to allow proteins not bound by this compound to bind to the immobilized inhibitor.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

On-Bead Digestion: The captured proteins are digested into peptides directly on the beads using trypsin.

-

Isobaric Labeling: The resulting peptide mixtures from each concentration of this compound are labeled with different isobaric tags (e.g., TMT reagents).

-

LC-MS/MS Analysis: The labeled peptide samples are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of each protein is quantified based on the reporter ion intensities from the isobaric tags. A decrease in protein abundance with increasing this compound concentration indicates that this compound is binding to that protein and preventing its capture by the affinity matrix. Dissociation constants (Kd) can be calculated from the concentration-dependent binding curves.

Fluorometric HDAC Activity Assay

This assay is used to measure the enzymatic activity of HDACs and to determine the inhibitory potential of compounds like this compound.[10][11][12][13]

Methodology:

-

Reagent Preparation:

-

HDAC Substrate: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is used.

-

Assay Buffer: A buffer optimized for HDAC activity.

-

HDAC Source: Purified HDAC enzyme or nuclear/cellular extract.

-

Developer: A trypsin-containing solution to cleave the deacetylated substrate.

-

Inhibitor: this compound at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the HDAC source, assay buffer, and either this compound or vehicle control.

-

Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate at 37°C for a defined time (e.g., 30-60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

-

Measure the fluorescence using a microplate reader (excitation ~360 nm, emission ~460 nm).

-

-

Data Analysis: The HDAC activity is proportional to the fluorescence signal. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Western Blot for α-Tubulin Acetylation

This technique is used to visualize the increase in α-tubulin acetylation following treatment with an HDAC6 inhibitor.[14]

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HeLa or MCF-7) and treat them with various concentrations of this compound or a vehicle control for a specified time (e.g., 4-24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for acetylated α-tubulin.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

As a loading control, re-probe the membrane with an antibody against total α-tubulin or a housekeeping protein like β-actin.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane.

-

Analysis: Quantify the band intensities to determine the relative increase in acetylated α-tubulin compared to the total α-tubulin and the control group.

Leukotriene B4 (LTB4) Enzyme Immunoassay (EIA)

This competitive immunoassay is used to quantify the amount of LTB4 produced by cells, and to assess the inhibitory effect of compounds like this compound on its synthesis.[15][16][17][18]

Methodology:

-

Cell Stimulation: Isolate and culture neutrophils or other relevant cells. Pre-incubate the cells with various concentrations of this compound or a vehicle control. Stimulate the cells with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis.

-

Sample Collection: Collect the cell culture supernatant.

-

EIA Procedure:

-

Add standards, samples, and a fixed amount of LTB4 conjugated to an enzyme (e.g., alkaline phosphatase) to a microplate pre-coated with an anti-LTB4 antibody.

-

During incubation, the LTB4 in the sample competes with the enzyme-conjugated LTB4 for binding to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that is converted by the bound enzyme into a colored product.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis: The intensity of the color is inversely proportional to the concentration of LTB4 in the sample. A standard curve is generated, and the concentration of LTB4 in the samples is determined. The IC50 for LTB4 synthesis inhibition by this compound is then calculated.

Interferon-alpha (IFN-α) ELISA

This assay quantifies the secretion of IFN-α from peripheral blood mononuclear cells (PBMCs) and the effect of this compound on this process.[19][20][21]

Methodology:

-

PBMC Isolation and Culture: Isolate PBMCs from whole blood using density gradient centrifugation. Culture the cells in appropriate media.

-

Cell Treatment: Treat the PBMCs with various concentrations of this compound or a vehicle control.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure (Sandwich ELISA):

-

Add the culture supernatants and IFN-α standards to a microplate pre-coated with a capture antibody specific for IFN-α.

-

Incubate to allow IFN-α to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody that binds to a different epitope on IFN-α.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add a TMB substrate solution, which will be converted by HRP to a colored product.

-

Stop the reaction and measure the absorbance.

-

-

Data Analysis: The absorbance is directly proportional to the amount of IFN-α in the sample. A standard curve is used to quantify IFN-α concentrations. The EC50 value for the inhibition of IFN-α secretion by this compound is determined.

Prostaglandin E2 (PGE2) Competitive Immunoassay

This assay is used to measure the production of PGE2, a downstream product of COX activity.[22][23][24][25][26]

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., macrophages or fibroblasts) and treat them with various concentrations of this compound or a vehicle control. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) if necessary.

-

Sample Collection: Collect the cell culture supernatant.

-

Immunoassay Procedure: This is a competitive assay similar to the LTB4 EIA. Samples, standards, and a fixed amount of enzyme-conjugated PGE2 are added to a plate coated with an anti-PGE2 antibody. The PGE2 in the sample competes for antibody binding sites.

-

Detection and Analysis: Following incubation, washing, and substrate addition, the absorbance is measured. The concentration of PGE2 is inversely proportional to the signal, and a standard curve is used for quantification to determine the inhibitory effect of this compound.

Conclusion

This compound presents a compelling case study in drug repurposing and the evolution of our understanding of a drug's mechanism of action. Initially developed as a topical NSAID with presumed COX-inhibitory activity, it is now recognized as a selective inhibitor of class IIb HDACs and LTA4H. This dual functionality provides a more nuanced explanation for its anti-inflammatory effects. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the roles of HDAC6, HDAC10, and LTA4H in inflammatory diseases. While the clinical use of this compound is limited by its adverse effect profile, it remains a valuable chemical probe for exploring the therapeutic potential of targeting these pathways in inflammation and other disease areas. Future drug development efforts may focus on designing hydroxamic acid derivatives with improved selectivity and reduced allergenicity.

References

- 1. This compound | C12H17NO3 | CID 2466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epidemiological significance of this compound as a frequent and relevant contact sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. pedworld.ch [pedworld.ch]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. content.abcam.com [content.abcam.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. epigentek.com [epigentek.com]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. cloud-clone.com [cloud-clone.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. file.elabscience.com [file.elabscience.com]

- 18. content.abcam.com [content.abcam.com]

- 19. content.abcam.com [content.abcam.com]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. assets.exkitstore.com [assets.exkitstore.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]

- 24. arigobio.cn [arigobio.cn]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. resources.rndsystems.com [resources.rndsystems.com]

The Structure-Activity Relationship of Bufexamac for Histone Deacetylase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufexamac, a hydroxamic acid derivative, has been identified as a selective inhibitor of class IIb histone deacetylases (HDACs), specifically HDAC6 and HDAC10. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs concerning HDAC inhibition. We will explore the key structural motifs essential for its inhibitory activity and selectivity, present quantitative data on its potency, and detail the experimental methodologies used for its characterization. Furthermore, this guide will elucidate the downstream signaling pathways modulated by this compound's inhibition of HDAC6 and HDAC10, providing a comprehensive resource for researchers and drug development professionals in the field of epigenetics and cancer biology.

Introduction to this compound as an HDAC Inhibitor

This compound, chemically known as 4-butoxy-N-hydroxybenzeneacetamide, was initially used as a topical anti-inflammatory agent. However, recent research has repurposed it as a valuable tool in the study of histone deacetylases. It exhibits selective inhibition of HDAC6 and HDAC10, enzymes that play crucial roles in various cellular processes, including protein trafficking, autophagy, and cell motility. This selectivity makes this compound and its derivatives attractive candidates for the development of targeted therapies for a range of diseases, including cancer and neurodegenerative disorders.

The general pharmacophore for hydroxamic acid-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme. In this compound, the hydroxamic acid moiety serves as the ZBG, chelating the zinc ion in the active site of the HDAC enzyme. The acetamide group acts as part of the linker, and the p-butoxyphenyl group functions as the cap.

Structure-Activity Relationship (SAR) of this compound Analogs

The exploration of this compound's SAR is crucial for the rational design of more potent and selective HDAC inhibitors. While extensive SAR studies on a wide range of this compound analogs are still emerging, initial findings have shed light on the importance of specific structural features.

The Hydroxamic Acid Moiety: An Essential Zinc Binder

The hydroxamic acid group (-CONHOH) is a cornerstone of this compound's HDAC inhibitory activity. It acts as a bidentate ligand, chelating the essential Zn2+ ion in the catalytic site of HDAC enzymes, thereby blocking their deacetylase function. The integrity of this group is paramount for inhibitory potency.

The p-Butoxyphenyl Cap Group: A Key Determinant of Selectivity

The p-butoxyphenyl group of this compound plays a significant role in its selectivity for class IIb HDACs. This lipophilic group interacts with a hydrophobic pocket on the rim of the HDAC active site. Modifications to this cap group can profoundly impact both potency and isoform selectivity.

Modification of the Linker and its Impact on Selectivity

Alterations in the linker region connecting the hydroxamic acid and the cap group can influence the orientation of the inhibitor within the active site, thereby affecting its inhibitory profile. A notable example is the modification of the hydroxamic acid to a carbamate.

A study exploring the conversion of this compound's hydroxamic acid to a carbamate derivative demonstrated a significant improvement in selectivity for HDAC6 over HDAC1[1]. This suggests that modifications at the ZBG-linker interface can fine-tune isoform selectivity.

Quantitative Data on this compound and its Analogs

To facilitate a clear comparison of the inhibitory potential of this compound and its derivatives, the following table summarizes the available quantitative data.

| Compound | Modification | Target | Measurement | Value (µM) |

| This compound | - | HDAC6 | Kd | 0.53[2] |

| HDAC10 | Kd | 0.22[2] | ||

| Carbamate Analog | Hydroxamic acid to carbamate | HDAC1 | IC50 | >100 |

| HDAC6 | IC50 | 12.5 |

This table will be expanded as more quantitative SAR data for a wider range of this compound analogs becomes publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound as an HDAC inhibitor.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro potency of compounds against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC6, HDAC10)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

-

Test compound (this compound or analog) dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in HDAC assay buffer.

-

In a 96-well plate, add the HDAC enzyme to the assay buffer.

-

Add the test compound dilutions to the wells containing the enzyme and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

References

Topical Bufexamac: A Historical and Technical Review of its Clinical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bufexamac, a non-steroidal anti-inflammatory drug (NSAID), was historically used as a topical agent for a variety of inflammatory skin conditions. Its primary mechanism of action was thought to be the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. Despite its initial use, this compound was withdrawn from many markets due to a high incidence of allergic contact dermatitis. This technical guide provides a comprehensive overview of the historical clinical applications of topical this compound, its pharmacological profile, and the reasons for its discontinuation. It includes a summary of quantitative data from key clinical trials, detailed experimental protocols based on available literature, and visualizations of its proposed signaling pathways.

Introduction

Developed in the mid-20th century, this compound (2-(4-butoxyphenyl)-N-hydroxyacetamide) was a topically applied NSAID marketed under various trade names, including Parfenac and Droxaryl.[1] It was indicated for the treatment of subacute and chronic eczema, atopic dermatitis, sunburn, minor burns, and insect bites.[2][3] The rationale for its use was to provide localized anti-inflammatory effects with minimal systemic side effects.[1][4] However, concerns over its efficacy and, more significantly, its potential to cause severe allergic contact dermatitis led to its withdrawal from European and Australian markets.[3][5][6] This document aims to provide a detailed technical resource on the historical clinical use of topical this compound for professionals in pharmaceutical research and development.

Pharmacological Profile

Mechanism of Action

This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][4] Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the local production of these pro-inflammatory molecules.[7]

Some evidence also suggests that this compound may act as a specific inhibitor of class IIB histone deacetylases (HDAC6 and HDAC10).[3][8] HDACs are involved in the regulation of gene expression, and their inhibition can have anti-inflammatory effects.[2] However, the clinical significance of this secondary mechanism in the context of topical application remains less characterized.

Pharmacokinetics

Following topical application, this compound is absorbed into the epidermis and dermis, where it exerts its local anti-inflammatory effects.[4] Systemic absorption is generally minimal, which was considered an advantage over orally administered NSAIDs.[1][4]

Historical Clinical Applications and Efficacy

Topical this compound was primarily used for a range of inflammatory dermatoses. Clinical trials conducted in the 1970s and 1980s evaluated its efficacy, often in comparison to topical corticosteroids and placebo.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from key historical clinical trials. It is important to note that these studies were conducted several decades ago and may not adhere to current standards of clinical trial design and reporting.[9]

Table 1: Double-Blind Multicentre Trial of this compound Cream in Various Dermatoses (Christiansen et al., 1977) [10][11]

| Treatment Group | Number of Patients (Initial) | Number of Patients (4 weeks) | Efficacy Assessment (Investigator's Global Assessment) |

| This compound | Not specified in abstract | Not specified in abstract | No statistically significant difference compared to placebo. |

| 0.1% Triamcinolone Acetonide | Not specified in abstract | Not specified in abstract | Significantly better than this compound. |

| 1% Hydrocortisone | Not specified in abstract | Not specified in abstract | Significantly better than this compound. |

| Placebo | Not specified in abstract | Not specified in abstract | No statistically significant difference compared to this compound. |

Table 2: Double-Blind Trial of this compound vs. Betamethasone Valerate in Contact Dermatitis (Wolf-Jürgensen, 1979) [12]

| Treatment Group | Number of Patients | Efficacy Assessment (Improvement in skin condition) |

| 5% this compound Cream | 24 | Equally effective as betamethasone valerate in the majority of patients. |

| 0.1% Betamethasone Valerate Cream | 24 | Appeared somewhat better than this compound in younger patients, particularly for pruritus. |

| Placebo Cream | 24 | Not specified in abstract. |

Experimental Protocols

Protocol for a Double-Blind, Placebo-Controlled, Multicenter Trial

-

Objective: To compare the efficacy of this compound cream with placebo and active comparators (corticosteroids) in patients with inflammatory dermatoses.

-

Study Design: A multicenter, randomized, double-blind, parallel-group study.

-

Patient Population: Patients with a clinical diagnosis of atopic dermatitis, allergic contact dermatitis, non-allergic contact dermatitis, or seborrheic dermatitis.[10][11]

-

Interventions:

-

Methodology:

-

Patients were randomly assigned to one of the four treatment groups.

-

The assigned cream was applied to the affected skin areas two to three times daily for a period of four weeks.[1]

-

Efficacy was assessed at baseline, 2 weeks, and 4 weeks.

-

Assessment parameters likely included:

-

Investigator's Global Assessment (IGA) of disease severity.

-

Scoring of individual signs and symptoms of dermatitis (e.g., erythema, induration, lichenification, crusts, scaling, and pruritus).[12]

-

-

-

Statistical Analysis: Statistical tests would have been used to compare the treatment effects between the groups.

Protocol for Patch Testing to Assess Allergic Contact Dermatitis

-

Objective: To identify individuals with allergic contact dermatitis to this compound.

-

Methodology:

-

Preparation of Allergens: this compound was typically tested at a concentration of 5% in petrolatum.[13][14]

-

Application: The allergen was applied to small chambers (e.g., Finn Chambers®) which were then affixed to the patient's upper back.[7]

-

Occlusion: The patches were left in place for 48 hours, during which time the patient was advised to avoid getting their back wet.[11]

-

Reading: The patches were removed at 48 hours, and an initial reading was performed. A final reading was typically conducted at 72 or 96 hours.[7]

-

Interpretation of Results: Reactions were graded based on the presence and severity of erythema, infiltration, papules, and vesicles.[7]

-

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Inhibition Pathway

This compound's primary anti-inflammatory effect is mediated through the inhibition of the COX pathway.

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Putative Histone Deacetylase (HDAC) Inhibition Pathway

This compound has been identified as an inhibitor of HDAC6 and HDAC10, which may contribute to its anti-inflammatory effects.

Caption: this compound may inhibit HDAC6/10, leading to anti-inflammatory effects.

Experimental Workflow for Clinical Trial Efficacy Assessment

The following diagram illustrates a typical workflow for assessing the efficacy of a topical drug in a clinical trial.

Caption: Workflow for a randomized controlled trial of topical this compound.

Safety and Reasons for Market Withdrawal

The primary reason for the withdrawal of this compound from many markets was its high rate of inducing allergic contact dermatitis.[3][5][13] This adverse effect could be severe and was often difficult to distinguish from the underlying condition being treated, leading to delayed diagnosis and continued application of the sensitizing agent.[3]

Studies involving patch testing revealed a significant prevalence of sensitization to this compound in patients with eczema.[14] In one study of 451 patients who were patch tested, 19 showed positive reactions to this compound, with the reaction being deemed relevant to their presenting dermatitis in 13 of those cases.[13] The European Medicines Agency (EMA) recommended the withdrawal of marketing authorizations for this compound-containing medicines in 2010 due to the unfavorable risk-benefit balance.[6]

Conclusion

Topical this compound was a non-steroidal anti-inflammatory drug with a history of use in various dermatological conditions. Its mechanism of action primarily involved the inhibition of cyclooxygenase enzymes. While some early clinical trials suggested a degree of efficacy, these studies often lacked the rigor of modern clinical research.[9] Ultimately, the significant risk of allergic contact dermatitis, coupled with limited evidence of superior efficacy over existing treatments, led to the discontinuation of this compound in many countries. This historical case serves as an important reminder of the critical need for thorough safety and efficacy evaluation in the development of topical dermatological drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]

- 7. The Role of Patch Testing in Evaluating Delayed Hypersensitivity Reactions to Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A NOVEL ROLE FOR HISTONE DEACETYLASE 6 (HDAC6) IN THE REGULATION OF THE TOLEROGENIC STAT3/IL-10 PATHWAY IN ANTIGEN PRESENTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. skinhealthinstitute.org.au [skinhealthinstitute.org.au]

- 10. researchgate.net [researchgate.net]

- 11. stanfordhealthcare.org [stanfordhealthcare.org]

- 12. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dermnetnz.org [dermnetnz.org]

- 14. fdaaa.trialstracker.net [fdaaa.trialstracker.net]

Bufexamac's Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of bufexamac, a non-steroidal anti-inflammatory drug (NSAID), and its effect on the prostaglandin synthesis pathways. While this compound has been utilized topically for various inflammatory skin conditions, its use has been curtailed in some regions due to allergic contact dermatitis.[1] This document consolidates the current understanding of its mechanism of action, presents available quantitative data on its inhibitory effects, details relevant experimental protocols for assessing its activity, and provides visual representations of the involved biochemical pathways.

Introduction

This compound (2-(4-butoxyphenyl)-N-hydroxyacetamide) is an NSAID with analgesic, and antipyretic properties.[2] Its primary therapeutic action is derived from its ability to modulate inflammatory processes.[1] The principal mechanism underlying these effects is the inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins.[1] Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever.[1] By impeding the COX enzymes, this compound curtails prostaglandin production, thereby mitigating inflammatory symptoms.[1]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The anti-inflammatory effects of this compound are primarily attributed to its interference with the arachidonic acid cascade. This complex signaling pathway is initiated by the release of arachidonic acid from the cell membrane and leads to the production of various pro-inflammatory mediators, including prostaglandins.

The key enzymes in this pathway are the cyclooxygenases, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. This compound is understood to inhibit both COX-1 and COX-2, although specific quantitative data on its differential inhibitory potency is not extensively available in peer-reviewed literature.[1]

Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound

The following diagram illustrates the conversion of arachidonic acid to prostaglandins and the point of intervention for this compound.

Quantitative Data on Inhibitory Activity

Direct IC50 values for this compound's inhibition of COX-1 and COX-2 are not consistently reported in the available scientific literature. However, its inhibitory effect on the prostaglandin synthesis pathway has been quantified through other means. One key study reports an EC50 value for the inhibition of interferon-alpha (IFN-α) release. This IFN-α release is dependent on COX activity, making this value a relevant, albeit indirect, measure of this compound's potency.

| Parameter | Value | Assay | Reference |

| EC50 (IFN-α release) | 8.9 μM | Inhibition of IFN-α release from peripheral blood mononuclear cells. | --INVALID-LINK--[3], --INVALID-LINK--[] |

It is important to note that this EC50 value reflects the overall cellular effect and does not delineate the specific inhibitory concentrations for the individual COX-1 and COX-2 isoforms.

Experimental Protocols

To assess the inhibitory effect of this compound on prostaglandin synthesis, a variety of in vitro assays can be employed. Below is a detailed methodology for a representative cyclooxygenase inhibition assay.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes.

Objective: To quantify the inhibitory potency of this compound against purified ovine or human COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

-

Microplate reader

Experimental Workflow:

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of this compound in the reaction buffer.

-

Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing necessary cofactors.

-

Prepare a solution of arachidonic acid.

-

-

Enzyme Inhibition:

-

In a microplate, add a fixed amount of either COX-1 or COX-2 enzyme to each well.

-

Add the various concentrations of this compound or the vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

-

Initiation and Termination of Reaction:

-

Initiate the enzymatic reaction by adding a fixed concentration of arachidonic acid to all wells.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

-

-

Quantification of Prostaglandin E2:

-

The amount of PGE2 produced in each well is quantified using a competitive ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Secondary Mechanism of Action: HDAC Inhibition

Recent studies have identified a secondary mechanism of action for this compound, which involves the inhibition of class IIB histone deacetylases (HDACs), specifically HDAC6 and HDAC10.[5] This activity may also contribute to its overall anti-inflammatory profile, as HDACs are involved in the regulation of inflammatory gene expression.

Conclusion

This compound exerts its primary anti-inflammatory effects through the inhibition of the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins. While quantitative data specifically delineating its inhibitory potency against COX-1 and COX-2 are limited, its efficacy in modulating inflammatory pathways is evident from cellular assays. The provided experimental protocol offers a robust framework for further investigation into the precise inhibitory characteristics of this compound and other NSAIDs. The discovery of its HDAC inhibitory activity opens new avenues for understanding its complete pharmacological profile. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development and inflammatory disease research.

References

Unmasking Bufexamac: An In-depth Technical Guide to Its Off-Target Effects In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once a topically administered non-steroidal anti-inflammatory drug (NSAID), bufexamac's clinical use was curtailed due to adverse skin reactions.[1] Initially thought to function primarily through the inhibition of cyclooxygenase (COX) enzymes, subsequent research has unveiled a more complex pharmacological profile, revealing significant off-target activities that have garnered interest in drug development and chemical biology.[1][2][3][4] This technical guide provides a comprehensive exploration of the in vitro off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways involved.

Core Off-Target Profile of this compound

Beyond its intended anti-inflammatory role, this compound has been identified as a potent inhibitor of several other key cellular enzymes. The most significant and well-characterized off-target interactions are with Class IIb histone deacetylases (HDACs) and leukotriene A4 hydrolase (LTA4H).[1][4][5] Additionally, at higher concentrations, it exhibits other effects such as iron chelation and antioxidative properties.[5][6][7]

Data Presentation: In Vitro Inhibitory Activities of this compound

The following tables summarize the key quantitative data regarding the off-target inhibitory activities of this compound from in vitro studies.

Table 1: Inhibition of Histone Deacetylases (HDACs)

| Target | Inhibition Metric | Value (µM) | Cell Line/System | Reference(s) |

| HDAC6 | Kd | 0.53 | K562 cells | [5] |

| HDAC10 | Kd | 0.22 | K562 cells | [5] |

| HDAC1 | IC50 | >30 | Recombinant Human | [8] |

Table 2: Inhibition of Leukotriene A4 Hydrolase (LTA4H) and Related Pathways

| Target/Process | Inhibition Metric | Value (µM) | Cell Line/System | Reference(s) |

| LTA4H (Epoxide Hydrolase Activity) | IC50 | 11.59 | Recombinant Human | [9] |

| LTA4H (Aminopeptidase Activity) | IC50 | 15.86 | Recombinant Human | [9] |

| LTB4 Biosynthesis | IC50 | 12.91 ± 4.02 | Human Neutrophils | [6] |

Table 3: Other Reported In Vitro Off-Target Activities

| Target/Process | Effect | Metric | Value (µM) | Cell Line/System | Reference(s) |

| IFN-α Secretion | Inhibition | EC50 | 8.9 | Peripheral Blood Mononuclear Cells | [4] |

| Hypoxia-like Response | Induction | Effective Concentration | >200 | HeLa Cells | [6] |

Key Signaling Pathways Affected by this compound Off-Targets

The inhibition of HDAC6 and LTA4H by this compound perturbs critical cellular signaling pathways, primarily related to cytoskeletal dynamics and inflammatory responses.

HDAC6 and Tubulin Acetylation Pathway

HDAC6 is a unique cytoplasmic deacetylase whose primary substrate is α-tubulin.[10] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, a post-translational modification associated with increased microtubule stability and altered cell motility.[11][12]

References

- 1. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LTA4H regulates cell cycle and skin carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Interrelationship between Leukotriene B4 and Leukotriene-A4-Hydrolase in Collagen/Adjuvant-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Examinations of the antioxidative properties of the topically administered drug this compound reveal new insights into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols: Bufexamac for In Vitro HDAC Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufexamac, a hydroxamic acid derivative previously used as a topical anti-inflammatory agent, has been identified as a selective inhibitor of Class IIb histone deacetylases (HDACs), specifically HDAC6 and HDAC10.[1][2] This finding has repositioned this compound as a valuable tool for research in areas where HDAC6 and HDAC10 play a significant role, including cancer and neurodegenerative diseases. These application notes provide detailed protocols for in vitro assays to characterize the HDAC inhibitory activity of this compound.

Mechanism of Action

This compound selectively binds to the catalytic domain of HDAC6 and HDAC10, inhibiting their deacetylase activity. A primary downstream effect of HDAC6 inhibition is the hyperacetylation of its major non-histone substrate, α-tubulin.[3] This leads to alterations in microtubule dynamics, cell motility, and other cellular processes. The inhibition of HDAC10 by this compound has been linked to the blockage of autophagic flux.[2] Unlike pan-HDAC inhibitors, this compound shows minimal activity against Class I HDACs, which are primarily involved in histone deacetylation and transcriptional regulation.[3]

Data Presentation

The following table summarizes the quantitative data for this compound's inhibitory activity against HDAC isoforms.

| Parameter | HDAC Isoform | Value (µM) | Assay Type | Reference |

| Kd | HDAC6 | 0.53 | Biochemical | [2] |

| Kd | HDAC10 | 0.22 | Biochemical | [2] |

| EC50 | Tubulin Acetylation | 2.9 | Cellular (HeLa cells) | [3] |

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

References

Bufexamac Formulation for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufexamac is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action, making it a compound of interest for various cell culture-based research applications.[1][2] Historically used topically for inflammatory skin conditions, its use in some regions has been discontinued due to instances of contact dermatitis.[1][2] In a research context, this compound's inhibitory effects on cyclooxygenase (COX) enzymes, class IIB histone deacetylases (HDAC6 and HDAC10), and leukotriene A4 hydrolase (LTA4H) provide a unique pharmacological profile for investigating inflammatory pathways, cancer biology, and other cellular processes.[1][3][4][5]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for assessing its biological activity and cytotoxicity.

Data Presentation

A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (IFN-α release) | 8.9 µM | Peripheral Blood Mononuclear Cells (PBMCs) | [3] |

| IC50 (Tubulin hyperacetylation) | 2.9 µM | HeLa Cells | [6] |

| IC50 (LTA4H - LTB4 production) | 12.91 ± 4.02 μM | Neutrophils | [4] |

| Kd (HDAC6) | 0.53 µM | Not specified | [4] |

| Kd (HDAC10) | 0.22 µM | Not specified | [4] |

| Solubility in DMSO | 45 mg/mL (201.54 mM) | Not applicable | [3] |

| Solubility in Ethanol | 3 mg/mL | Not applicable | [3] |

| Solubility in Water | Insoluble | Not applicable | [3] |

Mechanism of Action Overview

This compound exerts its biological effects through multiple signaling pathways. Its anti-inflammatory properties were initially attributed to the inhibition of COX enzymes, which are key in the synthesis of prostaglandins.[4][7][8][9] More recent studies have revealed that this compound is also a specific inhibitor of class IIB histone deacetylases, HDAC6 and HDAC10.[1][2][3] This inhibition leads to the hyperacetylation of substrates like tubulin.[10] Additionally, this compound inhibits LTA4H, the enzyme responsible for the production of the potent chemoattractant leukotriene B4 (LTB4).[4] The modulation of these pathways underlines its potential for research in inflammation and cancer.

Figure 1: Simplified diagram of the main signaling pathways modulated by this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Figure 2: Workflow for the preparation of a this compound stock solution.

Materials:

-

This compound powder (Molecular Weight: 223.27 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

0.22 µm syringe filter

Procedure:

-

Calculation: To prepare a 100 mM stock solution, dissolve 22.33 mg of this compound in 1 mL of DMSO. Adjust quantities as needed.

-

Dissolution: Add the calculated amount of this compound powder to a sterile tube. Add the appropriate volume of anhydrous DMSO.

-

Solubilization: Vortex the solution or sonicate in a water bath at room temperature until the this compound is completely dissolved.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-